molecular formula C9H11N3 B1649541 4-(1-Hydrazinylethyl)benzonitrile CAS No. 1016536-08-5

4-(1-Hydrazinylethyl)benzonitrile

Cat. No.: B1649541
CAS No.: 1016536-08-5
M. Wt: 161.2 g/mol
InChI Key: FCYXPKXBKLFIAO-UHFFFAOYSA-N
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Description

4-(1-Hydrazinylethyl)benzonitrile is a benzonitrile derivative featuring a hydrazinyl ethyl group (–CH₂–NH–NH₂) at the para position of the aromatic ring. The hydrazinyl group confers nucleophilic and coordinating properties, enabling participation in condensation reactions, metal complexation, and heterocycle synthesis.

Properties

CAS No.

1016536-08-5

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

4-(1-hydrazinylethyl)benzonitrile

InChI

InChI=1S/C9H11N3/c1-7(12-11)9-4-2-8(6-10)3-5-9/h2-5,7,12H,11H2,1H3

InChI Key

FCYXPKXBKLFIAO-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C#N)NN

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(1-Hydrazinylethyl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, synthesis routes, and applications.

Hydrazine-Functionalized Benzonitriles

  • 4-Cyanophenylhydrazine Hydrochloride (C₇H₇N₃·HCl): Structure: A simpler analog with a hydrazine group directly attached to the benzonitrile ring. Synthesis: Typically prepared via nucleophilic substitution or diazotization reactions. Applications: Used as a precursor for heterocycles (e.g., triazoles, tetrazines) and bioactive molecules . Key Difference: Lacks the ethyl spacer in 4-(1-Hydrazinylethyl)benzonitrile, reducing steric bulk and altering reactivity.

Triazole-Substituted Benzonitriles

  • 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (C₁₀H₈N₄): Structure: Features a triazole ring linked via a methyl group to the benzonitrile core. Synthesis: Achieved through nucleophilic substitution or cycloaddition reactions (e.g., using 4-(aminomethyl)benzonitrile as a precursor) . Applications: Intermediate in Letrozole synthesis (antineoplastic agent) . Comparison: The triazole group enhances metabolic stability compared to the hydrazinyl group, making it more suitable for drug development.

Imidazole- and Thiazole-Substituted Benzonitriles

  • 4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile (C₁₁H₉BrN₃):
    • Structure : Contains a brominated imidazole ring at the para position.
    • Synthesis : Prepared via Suzuki-Miyaura coupling or halogenation reactions .
    • Applications : Key intermediate in kinase inhibitors and other bioactive molecules .
  • 4-(2-Phenylthiazol-4-yl)benzonitrile (C₁₆H₁₁N₂S):
    • Structure : Thiazole ring fused with a phenyl group.
    • Synthesis : Formed via Hantzsch condensation between thiobenzamide and 4-(2-bromoacetyl)benzonitrile .
    • Applications : Studied as a sortase A inhibitor (antimicrobial target) .
    • Key Difference : Thiazole/imidazole substituents introduce aromaticity and π-stacking capabilities, enhancing binding to biological targets.

Oxadiazole-Substituted Benzonitriles

  • 4-{1-[(5-[2,3-Dimethoxy-6-(1,3,4-oxadiazol-2-yl)phenol]methyl)-5-nitro-1H-benzimidazol-2-yl}benzonitrile: Structure: Combines benzimidazole, oxadiazole, and benzonitrile moieties. Synthesis: Multi-step protocol involving Hantzsch condensation and cyclization . Applications: Evaluated for anti-inflammatory and anticancer activities . Comparison: The oxadiazole group improves thermal stability and electron-withdrawing effects, modulating electronic properties.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Molecular Formula Key Applications Reference
4-(1-Hydrazinylethyl)benzonitrile –CH₂–NH–NH₂ C₉H₁₁N₃ Precursor for heterocycles, ligands
4-Cyanophenylhydrazine HCl –NH–NH₂ C₇H₇N₃·HCl Triazole/tetrazine synthesis
4-(1H-1,2,4-Triazol-1-ylmethyl) –CH₂–(1,2,4-triazolyl) C₁₀H₈N₄ Letrozole intermediate
4-(4-Bromo-1-methylimidazol-5-yl) –(Br-imidazolyl) C₁₁H₉BrN₃ Kinase inhibitors
4-(2-Phenylthiazol-4-yl) –(phenylthiazolyl) C₁₆H₁₁N₂S Antimicrobial agents

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